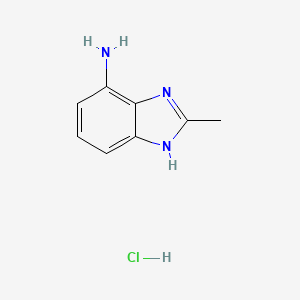
2-methyl-3H-benzimidazol-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3H-benzimidazol-4-amine;hydrochloride is a derivative of benzimidazole, a class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities . The fusion of benzene and imidazole rings in benzimidazole provides a unique structure that allows for diverse chemical modifications and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3H-benzimidazol-4-amine;hydrochloride typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with formic acid under reflux conditions to yield benzimidazole, which can then be further modified to introduce the 2-methyl and 4-amine groups .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of copper catalysts in the presence of ligands such as TMEDA (tetramethylethylenediamine) can facilitate the formation of benzimidazole derivatives under milder conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-3H-benzimidazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents such as sodium borohydride.
Substitution: Halogenation, alkylation, and acylation reactions to introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in chloroform.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-methyl-3H-benzimidazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-methylbenzimidazole: Lacks the 4-amine group but shares similar core structure and properties.
4-aminobenzimidazole: Lacks the 2-methyl group but has similar biological activities.
5,6-dimethylbenzimidazole: A derivative with additional methyl groups, known for its role in vitamin B12 synthesis.
Uniqueness
2-methyl-3H-benzimidazol-4-amine;hydrochloride is unique due to the presence of both the 2-methyl and 4-amine groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Propiedades
Fórmula molecular |
C8H10ClN3 |
|---|---|
Peso molecular |
183.64 g/mol |
Nombre IUPAC |
2-methyl-1H-benzimidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c1-5-10-7-4-2-3-6(9)8(7)11-5;/h2-4H,9H2,1H3,(H,10,11);1H |
Clave InChI |
RYCPEBUCRUZAOQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC=C2N1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















